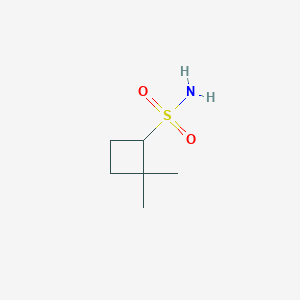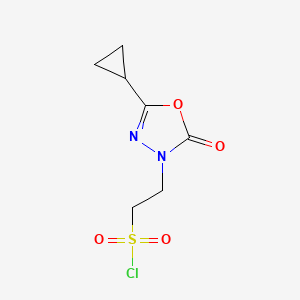
Sodium (3,4-dichlorophenyl)methanesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (3,4-dichlorophenyl)methanesulfinate is an organosulfur compound with the molecular formula C7H5Cl2NaO2S. This compound is part of the sulfinate family, which is known for its diverse applications in organic synthesis, particularly in the formation of carbon-sulfur bonds. The presence of two chlorine atoms on the phenyl ring enhances its reactivity and makes it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium (3,4-dichlorophenyl)methanesulfinate typically involves the reaction of 3,4-dichlorobenzyl chloride with sodium sulfite under basic conditions. The reaction proceeds via nucleophilic substitution, where the sulfite ion displaces the chloride ion on the benzyl chloride, forming the sulfinate salt.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pH to ensure high yield and purity. The product is then purified through crystallization or recrystallization techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sulfonates.
Reduction: It can be reduced to the corresponding thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonates.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Sodium (3,4-dichlorophenyl)methanesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of various organosulfur compounds, including sulfonamides, sulfones, and sulfoxides.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with thiol groups in proteins.
Industry: this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium (3,4-dichlorophenyl)methanesulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The compound can form covalent bonds with various molecular targets, including proteins and nucleic acids. This reactivity is primarily due to the presence of the sulfinate group, which can undergo nucleophilic attack or be oxidized to form more reactive intermediates.
Comparison with Similar Compounds
- Sodium (2,4-dichlorophenyl)methanesulfinate
- Sodium (4-chlorophenyl)methanesulfinate
- Sodium (4-methoxyphenyl)methanesulfinate
- Sodium methanesulfinate
Comparison: Sodium (3,4-dichlorophenyl)methanesulfinate is unique due to the presence of two chlorine atoms on the phenyl ring, which enhances its reactivity compared to its mono-chlorinated counterparts. This increased reactivity makes it a more versatile reagent in organic synthesis. Additionally, the position of the chlorine atoms can influence the regioselectivity of reactions, making this compound a valuable tool for selective functionalization of aromatic compounds.
Properties
Molecular Formula |
C7H5Cl2NaO2S |
|---|---|
Molecular Weight |
247.07 g/mol |
IUPAC Name |
sodium;(3,4-dichlorophenyl)methanesulfinate |
InChI |
InChI=1S/C7H6Cl2O2S.Na/c8-6-2-1-5(3-7(6)9)4-12(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1 |
InChI Key |
PABONFDMJPIAHV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1CS(=O)[O-])Cl)Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[3-(Bromomethyl)phenoxy]methyl}pyridine](/img/structure/B13160490.png)









![5-Bromo-2-[2-(pyrrolidin-1-yl)propan-2-yl]pyrimidine](/img/structure/B13160570.png)

